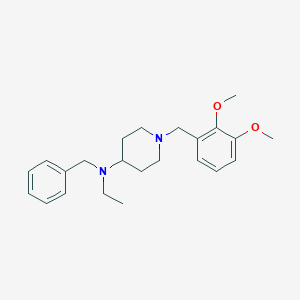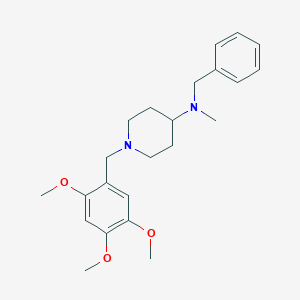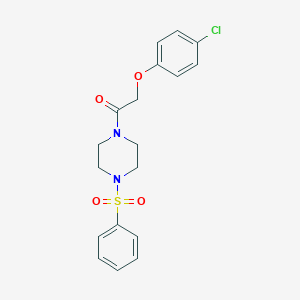![molecular formula C23H31N3S B247671 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine](/img/structure/B247671.png)
1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as P-MPPP or 4-methyl-4-phenylpiperidine. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
作用機序
The mechanism of action of 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine is not fully understood. However, it is believed to act as a dopamine agonist, meaning it stimulates the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of P-MPPP are still being studied. However, it has been shown to have a significant impact on the levels of dopamine in the brain. This can lead to various effects, including increased motor function, improved mood, and reduced pain perception.
実験室実験の利点と制限
One of the advantages of using 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine in lab experiments is its potential to act as a dopamine agonist. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using P-MPPP in lab experiments is its potential to cause neurotoxicity and other adverse effects.
将来の方向性
There are several future directions for research involving 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine. One potential area of research is the development of new medications for the treatment of Parkinson's disease and other neurological disorders. Another area of research is the investigation of the potential use of P-MPPP as an analgesic and antidepressant. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.
合成法
The synthesis of 1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine involves several steps. The first step involves the reaction of 4-methylthiobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to form the final compound, P-MPPP.
科学的研究の応用
1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine has been extensively studied for its potential applications in various scientific fields. In pharmacology, P-MPPP has been investigated for its potential use as a medication for the treatment of Parkinson's disease. It has also been studied for its potential use as an analgesic and antidepressant.
特性
製品名 |
1-{1-[4-(Methylsulfanyl)benzyl]-4-piperidinyl}-4-phenylpiperazine |
|---|---|
分子式 |
C23H31N3S |
分子量 |
381.6 g/mol |
IUPAC名 |
1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C23H31N3S/c1-27-23-9-7-20(8-10-23)19-24-13-11-22(12-14-24)26-17-15-25(16-18-26)21-5-3-2-4-6-21/h2-10,22H,11-19H2,1H3 |
InChIキー |
POEYTQNZCLNHEY-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
正規SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)

